molecular formula C10H12BrN3S B2588506 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide CAS No. 1052552-07-4

2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide

Cat. No. B2588506
CAS RN: 1052552-07-4
M. Wt: 286.19
InChI Key: PDSQXQBANCPAOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Pyridylethylamine , which is a histamine agonist selective for the H1 subtype . It has a pyridine and a thiazole group, which are common structures in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized for various biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .

Scientific Research Applications

Structural Characterization and Synthesis

One study focuses on the synthesis and structural characterization of related compounds, highlighting their distinct protonation sites and hydrogen bonding patterns. For instance, compounds featuring N,4-diheteroaryl 2-aminothiazoles exhibit different molecular conformations and intermolecular hydrogen bonding, contributing to their potential in developing novel materials with specific physical properties (Böck et al., 2021).

Quantum Chemical Analysis and Dynamic Tautomerism

Another significant aspect is the dynamic tautomerism and divalent N(I) character of related chemical functional units, which are crucial for understanding their electron donating properties and potential applications in electronic materials and molecular electronics (Bhatia et al., 2013).

Polymorphism and Molecular Structures

Research on polymorphism and molecular structures of similar compounds, such as the 1-(4-Methylpyridin-2-yl)thiourea derivatives, has revealed different intermolecular hydrogen bonding patterns. These studies can guide the design of molecular assemblies with tailored properties for applications in nanotechnology and material sciences (Böck et al., 2020).

Metal-Free Synthetic Approaches

The development of metal-free synthetic approaches for biologically potent derivatives through oxidative C–S bond formation strategy demonstrates the compound's relevance in green chemistry and pharmaceutical synthesis (Mariappan et al., 2016).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of derivatives containing the thiazole moiety highlight the potential pharmaceutical applications of these compounds. The research investigates their effectiveness against various microorganisms, providing a basis for developing new antimicrobial agents (Abdelhamid et al., 2010).

properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.BrH/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9;/h1-3,6-7H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSQXQBANCPAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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